Cas no 1443292-22-5 (5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol)

5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol
- 4(3H)-Pyrimidinone, 5-chloro-6-(3-pyridinyl)-
-
- インチ: 1S/C9H6ClN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14)
- InChIKey: JMLLEAOXFUARBV-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C2=CC=CN=C2)=C(Cl)C(=O)N1
5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504970-1g |
5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol |
1443292-22-5 | 97% | 1g |
$666 | 2023-02-02 |
5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol 関連文献
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
5-Chloro-6-pyridin-3-yl-pyrimidin-4-olに関する追加情報
Research Brief on 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol (CAS: 1443292-22-5): Recent Advances and Applications in Chemical Biology and Medicine
The compound 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol (CAS: 1443292-22-5) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic scaffold, featuring a pyrimidine core substituted with a chlorine atom and a pyridinyl group, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a kinase inhibitor scaffold, with particular attention to its interactions with ATP-binding sites in target proteins.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship (SAR) of this compound class, demonstrating that the 5-chloro substitution significantly enhances binding affinity to several tyrosine kinases. The research team utilized X-ray crystallography to reveal that the chlorine atom forms critical halogen bonds with backbone carbonyl oxygen atoms in the kinase hinge region, while the pyridinyl nitrogen participates in key hydrogen bonding interactions. These findings provide important insights for the rational design of more potent and selective kinase inhibitors based on this scaffold.
In oncology research, 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol derivatives have shown promising activity against various cancer cell lines. A recent preclinical study demonstrated that optimized analogs exhibited nanomolar IC50 values against triple-negative breast cancer (TNBC) cells, with good selectivity over normal cell lines. Mechanistic studies revealed that these compounds induce cell cycle arrest at G2/M phase through modulation of CDK1/cyclin B1 activity, suggesting potential applications in combination therapies with existing chemotherapeutic agents.
The compound has also gained attention in infectious disease research. A 2024 publication in Antimicrobial Agents and Chemotherapy reported that certain derivatives of 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis. The lead compound in this series showed a minimum inhibitory concentration (MIC) of 0.78 μg/mL against extensively drug-resistant (XDR) TB strains, while maintaining low cytotoxicity against mammalian cells. Structural modifications at the 4-hydroxy position were found to significantly influence both potency and pharmacokinetic properties.
From a synthetic chemistry perspective, recent advances have improved the accessibility of this scaffold. A novel one-pot synthesis method published in Organic Letters (2023) achieved the target compound in 68% overall yield using a copper-catalyzed cross-coupling strategy. This methodological improvement addresses previous challenges in regioselective functionalization of the pyrimidine core, enabling more efficient exploration of structure-activity relationships.
Pharmacokinetic studies of 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol derivatives have revealed both challenges and opportunities. While the parent compound exhibits moderate oral bioavailability (F = 42% in rat models), strategic modifications such as prodrug approaches or formulation with absorption enhancers have shown promise in improving drug-like properties. Recent ADMET profiling indicates that the scaffold generally displays favorable metabolic stability, with hepatic microsomal clearance rates below 15 mL/min/kg across multiple species.
Looking forward, the versatility of 5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol as a privileged scaffold continues to drive research interest. Current investigations are exploring its potential in targeted protein degradation (PROTACs), allosteric modulator development, and as a fluorescent probe for biological imaging. The compound's unique combination of hydrogen bond donor/acceptor properties, along with its ability to participate in halogen bonding, positions it as a valuable tool in chemical biology and drug discovery efforts across multiple therapeutic areas.
1443292-22-5 (5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol) 関連製品
- 2137065-34-8((3S)-3-(ethoxymethyl)-1,4-diazepan-2-one)
- 1111260-49-1(3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine)
- 2034369-02-1(3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine)
- 1807901-54-7(rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans)
- 115607-72-2(4(1H)-Quinolinone, 3-acetyl-8-methoxy-)
- 108868-86-6(2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2198939-33-0(N-[3-[(2,2-Dimethyl-1-phenylcyclopropyl)amino]-3-oxopropyl]-2-propenamide)
- 1670273-30-9(tert-butyl (2R)-2-[3-(3,3,3-trifluoropropanesulfonyl)propyl]pyrrolidine-1-carboxylate)
- 1021221-24-8(N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)acetamide)
- 92540-90-4(2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate)



